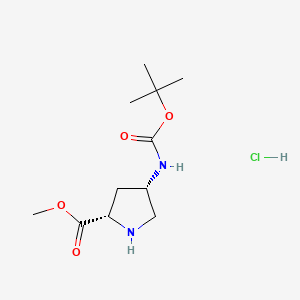
radium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Radium bromide (RaBr2) is the bromide salt of radium . It is produced during the process of separating radium from uranium ore . This inorganic compound was discovered by Pierre and Marie Curie in 1898 . The discovery sparked a huge interest in radiochemistry and radiotherapy .
Synthesis Analysis
Radium bromide is produced during the process of separating radium from uranium ore . Radium was first isolated by electrolysis of a radium chloride solution, using a mercury cathode . The resulting amalgam yielded pure radium metal upon distillation in hydrogen .Molecular Structure Analysis
Radium bromide has a molecular formula of RaBr2 . Its molar mass is 385.833 Da .Chemical Reactions Analysis
Radium is a highly reactive and radioactive element . It exhibits several notable chemical properties including intense radioactivity . Radium undergoes radioactive decay, releasing alpha particles .Physical And Chemical Properties Analysis
Radium bromide is a white orthorhombic crystal . It has a density of 5.79 g/cm3 . Its melting point is 728 °C and it sublimes at 900 °C . It is soluble in water, with a solubility of 70.6 g/100 g at 20°C .Safety And Hazards
properties
CAS RN |
10031-23-9 |
|---|---|
Product Name |
radium bromide |
Molecular Formula |
Br2Ra |
Molecular Weight |
385.808 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)